1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
Description
1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a urea-based compound featuring a phenyl group and a piperidine scaffold substituted with a pyrazin-2-yl moiety. Its synthesis involves reductive amination of an aldehyde precursor (e.g., aldehyde 22) with 1-phenyl-3-(piperidin-4-yl)urea hydrochloride, yielding the final product after purification via flash chromatography (58% yield) .
Properties
IUPAC Name |
1-phenyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c23-17(21-15-4-2-1-3-5-15)20-12-14-6-10-22(11-7-14)16-13-18-8-9-19-16/h1-5,8-9,13-14H,6-7,10-12H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQAOWVKELHXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the piperidine intermediate.
Urea Formation: The final step involves the reaction of the piperidine-pyrazine intermediate with phenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Industry: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Functional Group Impact on Properties
- Pyrazine vs. Pyrimidine : Pyrazine (target compound) and pyrimidine ( analog) are both nitrogen-rich heterocycles but differ in ring size and electronic properties. Pyrazine’s 1,4-diazine structure may favor π-stacking, while pyrimidine’s 1,3-diazine orientation enhances binding to purine-rich targets .
- Fluorine and Tetrazole : The 4-fluorophenyl group in ’s compound increases metabolic stability via reduced CYP450-mediated oxidation. The tetrazole moiety, a carboxylic acid bioisostere, improves solubility and mimics anionic groups at physiological pH .
- Urea vs. Triazine : Urea derivatives (e.g., target compound) often act as protease or kinase inhibitors by mimicking peptide bonds. In contrast, triazine-containing analogs () may target nucleotide-binding domains due to their planar, aromatic structure .
Biological Activity
1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. The structural features of this compound suggest a variety of mechanisms through which it may exert its effects, including interactions with specific receptors and enzymes.
Chemical Structure
The compound can be described by the following structural formula:
This compound's biological activity is primarily attributed to its interaction with various biological targets:
- Melanocortin Receptors : Research indicates that compounds similar to this structure can act as selective agonists for melanocortin receptors, particularly the MC4 subtype, which plays a significant role in energy homeostasis and appetite regulation .
- Inhibition of Enzymatic Activity : Studies have shown that related urea derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for rapidly dividing cells such as those found in tumors .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Antiviral Activity Study : A series of piperazine derivatives were synthesized and tested for their antiviral efficacy against HIV and other viral pathogens. The findings indicated moderate protective effects against CVB-2 and HSV-1, suggesting potential therapeutic applications in viral infections .
- Dihydroorotate Dehydrogenase Inhibition : A study highlighted the role of similar compounds in inhibiting DHODH, leading to implications for their use in treating autoimmune diseases due to their effect on lymphocyte proliferation .
- Weight Management Research : In rodent models, compounds acting on melanocortin receptors showed significant anti-obesity effects without adverse sexual side effects, indicating their potential for obesity treatment .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-Phenyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea and related urea derivatives?
The synthesis typically involves coupling reactions between aryl isocyanates and amine-containing intermediates. For example, carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) as a catalyst in solvents such as dichloromethane (CHCl) or dimethylformamide (DMF) are used. Reaction conditions often include reflux (e.g., 8–24 hours) followed by purification via column chromatography or recrystallization. Yields range from 51% to 80%, depending on substituents and reaction optimization .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H NMR : Conducted in DMSO-d at 300 MHz to confirm urea NH protons (~8–10 ppm), aromatic protons (6.5–8.5 ppm), and piperidine/pyrazine protons (2.5–4.5 ppm).
- IR spectroscopy : Identifies the urea carbonyl stretch (~1640–1680 cm).
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns. Purity is validated via HPLC or TLC .
Q. What in vitro assays are typically used to evaluate the anticancer potential of this compound?
Common assays include:
- MTT assay : Measures cell viability in cancer cell lines (e.g., HepG2, MCF-7).
- Flow cytometry : Quantifies apoptosis via Annexin V/PI staining.
- Western blotting : Assesses protein targets (e.g., PARP cleavage for apoptosis). Dose-response curves are generated to calculate IC values .
Advanced Research Questions
Q. How can molecular replacement techniques in crystallography aid in determining the compound's binding mode?
Software suites like PHENIX and Phaser enable molecular replacement using homologous protein structures as templates. For example, if the compound inhibits an enzyme (e.g., soluble epoxide hydrolase), its crystal structure can be solved by aligning with a known inhibitor-bound structure. This reveals critical interactions (e.g., hydrogen bonds with catalytic residues) and guides optimization .
Q. How should researchers address discrepancies in biological activity data across different studies?
Key steps include:
- Assay standardization : Ensure consistent cell lines, incubation times, and compound concentrations.
- Statistical analysis : Use ANOVA or t-tests to assess significance.
- Orthogonal validation : Cross-check enzymatic inhibition (e.g., fluorometric assays) with cellular activity (e.g., proliferation assays).
- Purity verification : Confirm compound stability via NMR or LC-MS to rule out degradation .
Q. How can structural modifications enhance biological activity while maintaining solubility?
- Pyrazine moiety : Replace pyrazine with pyridine or triazole to modulate electron density and solubility.
- Piperidine substitution : Introduce hydrophilic groups (e.g., hydroxyl, sulfonyl) at the piperidine nitrogen to improve aqueous solubility.
- Aromatic substituents : Trifluoromethoxy or methoxy groups on phenyl rings enhance enzyme binding and metabolic stability, as shown in analogs of soluble epoxide hydrolase inhibitors .
Q. What computational methods support the optimization of pharmacokinetic properties?
- Molecular docking : Predict binding affinity to target proteins (e.g., AutoDock Vina).
- QSAR models : Relate substituent hydrophobicity (clogP) to bioavailability.
- Molecular dynamics (MD) simulations : Assess compound stability in lipid bilayers or plasma protein environments.
- ADME prediction : Tools like SwissADME estimate intestinal absorption and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
